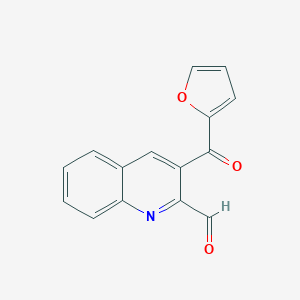

3-(2-Furoyl)quinoline-2-carbaldehyde

Description

Properties

IUPAC Name |

3-(furan-2-carbonyl)quinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCHURHVMDRFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155292 | |

| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126769-01-5 | |

| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126769015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Furoyl)quinoline-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(2-Furoyl)quinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furoyl)quinoline-2-carbaldehyde, a heterocyclic organic compound, has emerged as a significant tool in the field of bioanalytical chemistry. Its utility is primarily centered on its function as a highly sensitive fluorogenic reagent. This compound is intrinsically non-fluorescent but undergoes a specific chemical reaction with primary amines in the presence of a cyanide co-substrate to yield intensely fluorescent isoindole derivatives.[1][2] This property allows for the ultra-sensitive detection of proteins, peptides, and amino acids, making it invaluable for applications in capillary electrophoresis (CE) and liquid chromatography (LC), particularly with laser-induced fluorescence (LIF) detection.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application.

Chemical Identity and Properties

IUPAC Name: 3-(furan-2-carbonyl)quinoline-2-carbaldehyde[2]

Synonyms: 3-(2-Furoyl)quinoline-2-carboxaldehyde, FQ, FQCA, ATTO-TAG™ FQ[2]

Structure: The molecule consists of a quinoline core substituted at the 2-position with a carbaldehyde (formyl) group and at the 3-position with a 2-furoyl group.

Chemical Formula: C₁₅H₉NO₃

SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3[2]

InChI Key: PNCHURHVMDRFTR-UHFFFAOYSA-N[2]

The compound typically appears as a white to off-white powder and is soluble in organic solvents like methanol.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 126769-01-5 | [2] |

| Molecular Weight | 251.24 g/mol | [2] |

| Assay (Purity) | ≥95% (HPLC) | |

| Storage Temperature | 2-8°C | |

| Fluorescence (Glycine Derivative) | Excitation (λex): ~480-486 nm | [2] |

| Emission (λem): ~600 nm | [2] |

Synthesis

The synthesis of this compound is often achieved through a Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound. A general approach involves the reaction of an appropriate N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formylquinoline intermediate. Subsequent functionalization at the 3-position would lead to the final product.

Mechanism of Action as a Fluorogenic Reagent

The functionality of this compound as a fluorogenic label is based on its reaction with primary amines to form highly fluorescent isoindole derivatives.[1] This reaction is notable for requiring cyanide as a co-substrate, typically provided by potassium cyanide (KCN) or sodium cyanide (NaCN) salts.[2] The aldehyde and the adjacent furoyl ketone groups on the quinoline scaffold react with the primary amine in the presence of cyanide ions, leading to a cyclization reaction that forms a stable, highly conjugated, and intensely fluorescent isoindole structure. The unreacted reagent itself is not fluorescent, which minimizes background interference and contributes to the high sensitivity of detection.[3]

Experimental Protocols

Protocol for Derivatization of Protein Samples for Capillary Electrophoresis

This protocol is adapted from methodologies described for the labeling of proteins with this compound for subsequent analysis.

Materials:

-

This compound (FQCA) reagent

-

Protein sample in aqueous solution (e.g., 3 x 10⁻⁵ M)

-

Sodium cyanide (NaCN) solution (20 mM in water)

-

Appropriate buffer for analysis (e.g., borate buffer)

-

Microcentrifuge tubes

-

Vortex mixer

-

Incubator or water bath

-

Centrifuge

Procedure:

-

Reagent Preparation: Prepare a fresh 20 mM solution of NaCN in high-purity water. Due to the low solubility of FQCA in aqueous solutions, it is often used as a dry powder or from a concentrated stock in an organic solvent like DMF or DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine 9 µL of the protein solution with 1 µL of the 20 mM NaCN solution.

-

Initiation of Reaction: Add the FQCA reagent to the protein-cyanide mixture. To ensure the reaction proceeds in a saturated FQCA solution, approximately 50 nmol of dry FQCA can be added to the 10 µL reaction volume. Vortex the mixture thoroughly to initiate the reaction.

-

Incubation: Incubate the reaction mixture. The reaction can be carried out at room temperature (e.g., 25°C for 15 minutes) or at an elevated temperature to accelerate the process (e.g., 65°C for 3-5 minutes).[4] Note that prolonged incubation at higher temperatures may lead to precipitation of some protein products.[4]

-

Termination of Reaction: Stop the reaction by placing the reaction tube on ice.

-

Sample Preparation for Analysis: Dilute the reaction mixture with the desired running buffer to achieve the appropriate concentration for analysis.

-

Clarification: Centrifuge the diluted sample at approximately 10,000 x g for 2 minutes to pellet any precipitated material.

-

Analysis: The supernatant containing the FQCA-labeled protein is now ready for injection into the capillary electrophoresis system with laser-induced fluorescence detection (Excitation: ~480 nm, Emission: ~600 nm).

Biological Activity

The primary documented biological application of this compound is its use as a derivatizing agent for the sensitive detection of biomolecules containing primary amines. Beyond this specific application, the broader biological activities of this particular compound are not extensively characterized in the literature. However, the quinoline scaffold itself is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3] Derivatives of quinoline-2-carbaldehyde have been investigated for activities such as antioxidant potential.[5]

Visualizations

Caption: Fluorogenic labeling workflow of primary amines.

References

- 1. Application of this compound as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3-(2-Furoyl)-quinoline-2 carboxaldehyde) - Wikipedia [en.wikipedia.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yorku.ca [yorku.ca]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Spectroscopic Properties of 3-(2-Furoyl)quinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furoyl)quinoline-2-carbaldehyde, also known as FQCA, is a heterocyclic organic compound with the chemical formula C₁₅H₉NO₃ and a molecular weight of 251.24 g/mol .[1][2] It is widely recognized as a highly sensitive fluorogenic labeling reagent.[3][4] While the compound itself is not fluorescent, it reacts with primary amines in the presence of a cyanide co-substrate to form intensely fluorescent isoindole derivatives.[3][5][6] This property makes it an invaluable tool in analytical chemistry for the ultrasensitive detection of amino acids, peptides, and proteins using techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) with laser-induced fluorescence (LIF) detection.[3][4] The unambiguous structural elucidation and purity assessment of FQCA are critical for its application, relying on a combination of spectroscopic techniques. This guide provides a comprehensive overview of its spectroscopic properties, experimental protocols, and key reaction mechanisms.

Physicochemical Properties

A summary of the key identifiers and computed molecular properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 126769-01-5 | [1][3] |

| Molecular Formula | C₁₅H₉NO₃ | [7] |

| Molecular Weight | 251.24 g/mol | [1][3] |

| Appearance | Powder | [7] |

| Solubility | Soluble in methanol | [1][7] |

| Purity (Typical) | ≥95% (HPLC) | [3][7] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

The structural features of this compound—a quinoline core, a carbaldehyde group at position 2, and a furoyl group at position 3—give rise to a distinct spectroscopic profile.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule.

| Data Type | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H NMR | ~10.1 | Aldehyde proton (-CHO) | [3] |

| ¹H NMR | 7.5 - 8.5 | Aromatic protons (quinoline and furan rings) | [3] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Technique | Parameter | Value | Reference |

| HRMS | Molecular Ion (m/z) | ~251.24 | [3] |

| HRMS | Exact Mass | 251.058243149 | [1] |

UV-Visible and Fluorescence Spectroscopy

The primary application of FQCA is based on its fluorescence properties after derivatization.

| Technique | Parameter | Value | Conditions | Reference |

| UV Detection (for HPLC) | λmax | 254 nm | - | [3] |

| Fluorescence (derivatized) | Excitation (λex) | ~480-486 nm | After reaction with a primary amine (e.g., glycine) | [3][6][7] |

| Fluorescence (derivatized) | Emission (λem) | ~600 nm | After reaction with a primary amine (e.g., glycine) | [3][6][7] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100–3000 | C–H stretch | Aromatics (Quinoline, Furan) |

| 2830–2695 | H–C=O stretch | Aldehyde |

| 1740–1720 | C=O stretch | Aldehyde |

| ~1715 | C=O stretch | Ketone (Furoyl) |

| 1600–1450 | C=C/C=N stretch | Aromatic Rings |

| 1320–1000 | C–O stretch | Furan (ether linkage) |

Experimental Protocols & Workflows

Standardized protocols are crucial for obtaining reproducible spectroscopic data.

Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

Data Processing : Perform Fourier transformation, phase correction, and baseline correction on the raw data. Chemical shifts should be reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS) [9]

-

Sample Preparation : Prepare a dilute solution of the sample in an appropriate solvent such as methanol or acetonitrile.

-

Instrumentation : Introduce the sample into a high-resolution mass spectrometer (HRMS), often using an electrospray ionization (ESI) source.

-

Data Analysis : Determine the exact mass of the molecular ion peak and compare it with the calculated theoretical mass for the molecular formula C₁₅H₉NO₃ to confirm its identity.

UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation : For derivatization, mix the sample solution with a primary amine (e.g., glycine) and a cyanide salt (e.g., KCN) in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0).[7]

-

Instrumentation : Use a spectrofluorometer to measure the fluorescence spectrum. Scan for the excitation maximum (by monitoring emission at ~600 nm) and the emission maximum (by exciting at ~480 nm).

-

Data Analysis : Record the excitation and emission maxima (λex and λem).

Infrared (IR) Spectroscopy [9]

-

Sample Preparation : As the compound is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation : Acquire the spectrum using an FTIR spectrometer, typically scanning the range of 4000–400 cm⁻¹.

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

Caption: General workflow for the spectroscopic characterization of FQCA.

Mechanism of Action: Fluorogenic Reaction

The utility of this compound is rooted in its specific chemical reaction with primary amines. This reaction, which requires a cyanide catalyst, converts the non-fluorescent reagent into a highly fluorescent isoindole derivative.

Caption: Reaction of FQCA with a primary amine to yield a fluorescent product.

References

- 1. 3-(2-Furoyl)quinoline-2-carboxaldehyde (126769-01-5) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 126769-01-5 | Benchchem [benchchem.com]

- 4. Application of this compound as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3-(2-Furoyl)-quinoline-2 carboxaldehyde) - Wikipedia [en.wikipedia.org]

- 7. 3-(2-Furoyl)quinoline-2-carboxaldehyde fluorescence, BioReagent, = 95 HPLC 126769-01-5 [sigmaaldrich.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Furoyl)quinoline-2-carbaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) is a highly effective fluorogenic derivatizing agent utilized for the sensitive detection and quantification of primary amines. This technical guide elucidates the mechanism of action between FQCA and primary amines, providing a detailed overview of the underlying chemistry, reaction kinetics, and practical applications in analytical sciences. The reaction proceeds via a mechanism analogous to the Strecker synthesis, culminating in the formation of intensely fluorescent isoindole derivatives. This document provides detailed experimental protocols, quantitative data, and visual diagrams to support researchers in the application of this powerful analytical tool.

Introduction

The precise and sensitive quantification of primary amines, such as amino acids, peptides, and biogenic amines, is of paramount importance in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. This compound, also known as FQCA, has emerged as a superior reagent for this purpose.[1] Unreacted FQCA is itself non-fluorescent, which minimizes background signal and enhances detection sensitivity.[2][3] Upon reaction with a primary amine in the presence of a cyanide ion, FQCA is converted into a highly fluorescent isoindole derivative, which can be detected at nanomolar to picomolar concentrations using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.[1][2][4]

Reaction Mechanism: An Analogy to the Strecker Synthesis

The reaction between FQCA, a primary amine, and a cyanide ion is a multi-step process that results in the formation of a stable and highly fluorescent N-substituted cyanobenz[f]isoindole derivative. The mechanism is analogous to the well-established Strecker synthesis of amino acids.

The proposed reaction pathway can be visualized as follows:

Figure 1: Proposed reaction mechanism of FQCA with a primary amine and cyanide.

Mechanism Breakdown:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the carbaldehyde group of FQCA. This is followed by the elimination of a water molecule to form a Schiff base, also known as an imine intermediate.

-

Nucleophilic Addition of Cyanide: The cyanide ion (from a source like KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine. This results in the formation of an α-aminonitrile intermediate.

-

Intramolecular Cyclization and Rearrangement: The final step involves an intramolecular nucleophilic attack from the nitrogen atom onto the carbonyl carbon of the furoyl group. Subsequent rearrangement leads to the formation of the stable, highly conjugated, and fluorescent isoindole ring system.

Quantitative Data

The efficiency of the derivatization and the sensitivity of detection are dependent on the spectroscopic properties of the resulting FQCA-amine adducts. While comprehensive data for a wide range of primary amines is dispersed throughout the literature, the following table summarizes key quantitative parameters.

| Analyte (Primary Amine) | Molar Absorptivity (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Excitation λmax (nm) | Emission λmax (nm) |

| Glycine Derivative | ~1.5 x 104 (estimated) | ~0.4 - 0.6 (estimated) | ~480 | ~600 |

| Alanine Derivative | Data not readily available | Data not readily available | ~480 | ~600 |

| Peptides (general) | Varies with sequence | Varies with sequence and conformation | ~480 | ~600 |

| Proteins (general) | Varies with accessibility of amine groups | Varies significantly | ~480 | ~600 |

Note: Quantitative data for FQCA adducts are not extensively tabulated in a single source. The values for molar absorptivity and quantum yield are estimations based on data for structurally similar N-substituted 1-cyanobenz[f]isoindole derivatives. The excitation and emission maxima are generally consistent across different primary amines.[2][3]

Experimental Protocols

Synthesis of this compound (FQCA)

A common synthetic route to FQCA is through the oxidation of 3-(2-furoyl)-2-methylquinoline.

Materials:

-

3-(2-furoyl)-2-methylquinoline

-

Selenium dioxide (SeO2)

-

Glacial acetic acid

-

Dichloromethane

-

1M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A mixture of 3-(2-furoyl)-2-methylquinoline (1.0 eq) and selenium dioxide (1.1 eq) in glacial acetic acid is heated at 80°C for 16-18 hours.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The residue is redissolved in dichloromethane and washed sequentially with 1M NaOH and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to yield the crude product.

-

Purification is achieved through column chromatography on silica gel.

Figure 2: Workflow for the synthesis of FQCA.

Derivatization of Primary Amines with FQCA for HPLC Analysis

This protocol provides a general guideline for the derivatization of primary amines prior to HPLC analysis. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

-

Stock solution of FQCA in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Aqueous solution of the primary amine standard or sample.

-

Aqueous potassium cyanide (KCN) solution (handle with extreme caution in a well-ventilated fume hood).

-

Borate buffer (pH 9.5).

Procedure:

-

In a microcentrifuge tube, combine the primary amine sample, borate buffer, and KCN solution.

-

Add the FQCA solution to initiate the derivatization reaction.

-

Vortex the mixture gently and allow it to react at room temperature for a specified time (typically 1-5 minutes).

-

The reaction can be quenched by adding an excess of a primary amine like glycine or by acidification.

-

The derivatized sample is then ready for injection into the HPLC system.

Figure 3: Experimental workflow for the derivatization of primary amines with FQCA.

Applications in Drug Development and Research

The high sensitivity and selectivity of FQCA-based derivatization make it a valuable tool in various research and development settings:

-

Pharmacokinetic Studies: Accurate quantification of amine-containing drugs and their metabolites in biological fluids.

-

Proteomics and Peptide Mapping: N-terminal sequencing of proteins and identification of peptides.

-

Neuroscience: Measurement of neurotransmitter levels in microdialysates.

-

Clinical Diagnostics: Analysis of amino acid profiles for the diagnosis of metabolic disorders.

Conclusion

This compound is a powerful fluorogenic reagent for the trace analysis of primary amines. The reaction mechanism, which proceeds through the formation of a highly fluorescent isoindole derivative, provides the basis for its high sensitivity and low background signal. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to employ FQCA in their analytical workflows. Further optimization of reaction conditions for specific analytes can lead to even greater sensitivity and reproducibility.

References

- 1. Application of this compound as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 126769-01-5 | Benchchem [benchchem.com]

- 3. (3-(2-Furoyl)-quinoline-2 carboxaldehyde) - Wikipedia [en.wikipedia.org]

- 4. Determination of biogenic amines by 3-(2-furoyl)quinoline-2-carboxaldehyde and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "FQCA": A Methodological Approach, Not a Molecular Entity

A comprehensive search for the physical and chemical properties of "FQCA" has revealed that this acronym predominantly refers to Fuzzy-Set Qualitative Comparative Analysis, a research methodology widely used in the social sciences. As of the current available data, "FQCA" does not correspond to a known chemical compound, and therefore, a technical guide on its physical and chemical properties cannot be compiled.

Fuzzy-Set Qualitative Comparative Analysis (fsQCA) is a powerful analytical technique that combines qualitative, case-oriented analysis with quantitative, variable-oriented methods.[1][2] It is designed to identify causal relationships by analyzing the necessary and sufficient conditions for a particular outcome to occur, particularly in situations with a small to intermediate number of cases.[3][4] The methodology is adept at handling complex causality, where different combinations of factors can lead to the same result (a concept known as equifinality).[5][6]

The core of fsQCA lies in the use of "fuzzy sets," which allow for the calibration of partial membership of cases in a set, ranging from 0 (full non-membership) to 1 (full membership).[7] This contrasts with traditional crisp-set QCA, which only permits full membership or non-membership.[7][8] This nuanced approach enables researchers to capture the complexity of social phenomena more accurately.[9]

The fsQCA process typically involves several key steps:

-

Calibration: The process of assigning fuzzy-set membership scores to raw data based on theoretical and substantive knowledge.[4]

-

Truth Table Construction: A table that displays all logically possible combinations of causal conditions and the outcome for the analyzed cases.[5][8]

-

Analysis of Necessary and Sufficient Conditions: The identification of conditions or combinations of conditions that are consistently linked to the outcome.[10]

Due to this significant discrepancy between the requested topic (physical and chemical properties of a compound) and the available information (a research methodology), we are unable to provide the requested in-depth technical guide, including data tables and visualizations of signaling pathways.

To proceed with your request, we kindly ask for clarification on the compound of interest. Please provide the correct chemical name, CAS number, or any other relevant identifiers. Once the correct information is provided, we will be able to conduct a thorough search and generate the comprehensive technical guide you require.

References

- 1. Using fuzzy-set qualitative comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fuzzy-Set Qualitative Comparative Analysis (fsQCA) in Organizational Psychology: Theoretical Overview, Research Guidelines, and A Step-By-Step Tutorial Using R Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sipi.usc.edu [sipi.usc.edu]

- 4. Using Fuzzy Set Qualitative Comparative Analysis (fs/QCA) to Explore the Relationship between Medical “Homeness” and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Fuzzy-Set Qualitative Comparative Analysis (fsQCA) in Organizational Psychology: Theoretical Overview, Research Guidelines, and A Step-By-Step Tutorial Using R Software | The Spanish Journal of Psychology | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4]

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [5] |

| HCT-116 (Colon) | 5.34 | [5] | ||

| MCF-7 (Breast) | 5.21 | [5] | ||

| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59 | [5] | |

| Compound 33 | EGFR expressing cells | 0.037 (37.07 nM) | [3] | |

| 4,7-Disubstituted Quinoline | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6] |

| HCT-8 (Colon) | [6] | |||

| HL-60 (Leukemia) | [6] | |||

| 2,4-Disubstituted Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [6] |

| U937 (Lymphoma) | 43.95 µg/ml | [6] | ||

| 3-Substituted Quinoline | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [6] |

| Quinoline Derivative | 91b1 | KYSE150 (Esophageal) | (Not specified) | [1] |

| Q6 derivative | MCF-7 (Breast) | 0.82 | [7] | |

| Q65 compound | Lung Cancer | 0.96 | [7] | |

| Fused Pyrazolo-Quinoline | Compound 75 | Various cancer cell lines | (Significant apoptotic effect) | [8] |

Key Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor progression. These include pathways related to cell growth, proliferation, and survival.[1][3][9] A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are often overexpressed in cancer cells.[1] Inhibition of these receptors disrupts downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, leading to decreased cell proliferation and induction of apoptosis.[3][9]

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline derivative (test compound)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Quinoline derivatives have a long history as effective antimicrobial agents. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of their antimicrobial action often involves the inhibition of essential bacterial enzymes.[13]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of antimicrobial agents. The table below presents the MIC values of selected quinoline derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative | Compound 6 | Bacillus cereus | 3.12 | [13] |

| Staphylococcus aureus | 3.12 | [13] | ||

| Pseudomonas aeruginosa | 3.12 | [13] | ||

| Escherichia coli | 3.12 | [13] | ||

| Compound 3c | Staphylococcus aureus | 2.67 | [14] | |

| Candida albicans | 5.6 | [14] | ||

| Quinoline-Quinolone Hybrid | Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [15] |

| Quinoline-2-one Derivative | Compound 6c | MRSA | 0.75 | [16] |

| VRE | 0.75 | [16] | ||

| MRSE | 2.50 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Quinoline derivative (test compound)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline derivative in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

The antiviral potential of quinoline derivatives has been increasingly recognized, with studies demonstrating their efficacy against a range of viruses. Their mechanisms of action can involve inhibiting viral entry, replication, or other essential stages of the viral life cycle.[17]

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.

| Compound Class | Derivative | Virus | EC50 (µM) | Reference |

| Quinoline-Morpholine Hybrid | Compound 1 | SARS-CoV-2 (Vero 76 cells) | 1.5 | [18] |

| Compound 2 | SARS-CoV-2 (Caco-2 cells) | 5.9 | [18] | |

| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine | Compound 2 | Zika Virus | 0.8 | [17] |

| 2,8-Bis(trifluoromethyl)quinoline | Compound 13a | Zika Virus | 0.8 | [19] |

| Compound 14 | Zika Virus | 0.8 | [19] | |

| Linear Aromatic N-polycyclic System | Compound 1 | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [17] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Quinoline derivative (test compound)

-

Culture medium

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and grow to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific period (e.g., 1 hour).

-

Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the quinoline derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: After incubation, fix and stain the cells to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. A crucial target is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[20][21][22]

Quantitative Anti-inflammatory Activity Data

The inhibitory concentration (IC50) is used to measure the anti-inflammatory potency of quinoline derivatives.

| Compound Class | Derivative | Assay | IC50 | Reference |

| Quinoline-Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [23] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [23] | |

| Isoquinoline-1-carboxamide | HSR1101 | Inhibition of LPS-induced pro-inflammatory mediators | Potent suppression | [20] |

| Quinoline Derivative | Q3 | Inhibition of NF-κB-induced luciferase | Effective at 5 µM | [24] |

Key Signaling Pathway in Anti-inflammatory Activity

The NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinoline derivatives can inhibit this pathway at various points, thereby reducing the inflammatory response.[20][22][25]

Antimalarial Activity

Quinolines are among the most important classes of antimalarial drugs. The discovery of quinine and the subsequent development of synthetic analogs like chloroquine revolutionized malaria treatment. Their primary mechanism of action involves the disruption of the parasite's heme detoxification process.[26][27][28][29][30]

Quantitative Antimalarial Activity Data

The in vitro antiplasmodial activity of quinoline derivatives is typically evaluated against different strains of Plasmodium falciparum.

| Compound Class | Derivative | P. falciparum Strain | IC50 | Reference |

| Quinolinyl Thiourea | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [31] |

| 4-Aminoquinoline-Pyrimidine Hybrid | Modified aniline hybrid | W2 (Chloroquine-resistant) | 0.033 µM | [32] |

| Quinoline-β-Lactam Hybrid | Potent compounds | (Not specified) | 80 - 94 nM | [32] |

| 4-Aminoquinoline-Ferrocene Hybrid | Ferrocenylformic acid moiety | Chloroquine-resistant | 0.13 mM | [32] |

| Quinoline-Pyrazole Hybrid | Compound 46 | (Not specified) | 0.036 µg/mL | [33] |

| Quinolinyl β-Enaminone Hybrid | Compound 95 | PfK1 (MDR) | 3.89 µM | [33] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | Compound 40b | 3D7 | 0.62 µg/mL | [31] |

| Amino-quinoline derivative | Compound 40a | Pf3D7 (Chloroquine-sensitive) | 0.25 µM | [31] |

Key Mechanism: Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. Quinoline derivatives accumulate in the parasite's acidic food vacuole and interfere with this process, leading to the buildup of toxic heme and subsequent parasite death.[26][27][28][29]

References

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmphs.com [ijmphs.com]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. scispace.com [scispace.com]

- 29. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

Fluorogenic Properties of 3-(2-Furoyl)quinoline-2-carboxaldehyde (FQCA) for Amine Detection: A Technical Guide

1.0 Introduction

3-(2-Furoyl)quinoline-2-carboxaldehyde, commonly known as FQCA or FQ, is a sophisticated fluorogenic reagent designed for the highly sensitive detection of primary amines.[1][2] A key attribute of FQCA is that it is virtually non-fluorescent in its native state, a property that significantly minimizes background interference during analysis.[3] Upon reaction with a primary amine, it undergoes a chemical transformation to form a highly fluorescent isoindole derivative.[1][2] This reaction requires the presence of cyanide as a co-substrate.[3] The remarkable sensitivity achieved, particularly when coupled with techniques like laser-induced fluorescence (LIF), makes FQCA an invaluable tool in proteomics, biogenic amine analysis, and various applications within drug development and life sciences research.[1][3] This guide provides an in-depth overview of the core principles, quantitative properties, and experimental protocols associated with the use of FQCA for amine detection.

2.0 Core Principles: The Fluorogenic Reaction

The utility of FQCA is rooted in its specific and efficient reaction with primary amines. The molecule's architecture consists of a quinoline core functionalized with both a carboxaldehyde group and a furoyl group.[4] In an aqueous environment and in the presence of a cyanide ion (CN⁻), typically supplied by potassium cyanide (KCN) or sodium cyanide (NaCN), the aldehyde group of FQCA reacts with the primary amino group of an analyte.[1][3] This process results in the formation of a stable and intensely fluorescent isoindole product, allowing for subsequent detection and quantification.[2]

References

- 1. 3-(2-Furoyl)quinoline-2-carbaldehyde | 126769-01-5 | Benchchem [benchchem.com]

- 2. Application of this compound as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3-(2-Furoyl)-quinoline-2 carboxaldehyde) - Wikipedia [en.wikipedia.org]

- 4. 3-(2-Furoyl)quinoline-2-carboxaldehyde (126769-01-5) for sale [vulcanchem.com]

An In-depth Technical Guide to the Solubility of 3-(2-Furoyl)quinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-(2-Furoyl)quinoline-2-carbaldehyde (FQ), a fluorogenic dye widely used for the sensitive detection of primary amines. Understanding the solubility of FQ is critical for its effective application in various analytical and biochemical assays, including liquid chromatography and capillary electrophoresis.[1]

Compound Identification:

-

IUPAC Name: 3-(Furan-2-carbonyl)quinoline-2-carbaldehyde[1]

-

CAS Number: 126769-01-5[1]

-

Molecular Formula: C₁₅H₉NO₃[1]

-

Molecular Weight: 251.24 g/mol [1]

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its solubility in polar organic solvents. The compound typically presents as a solid powder at room temperature.[1]

The following table summarizes the available qualitative solubility information. Researchers are encouraged to determine quantitative solubility in their specific solvent systems and experimental conditions using the protocols outlined below.

| Solvent | Temperature | Solubility | Citation |

| Methanol | Room Temp. | Soluble | [1] |

| Water | Room Temp. | Limited Solubility | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of this compound in a target organic solvent. This method is based on the common "shake-flask" technique coupled with UV-Vis spectrophotometry for quantification.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥95% purity)

-

Target organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

-

Preparation of Calibration Curve: a. Prepare a stock solution of FQ by accurately weighing a known mass and dissolving it in the target solvent to a known volume (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for FQ in the chosen solvent. d. Plot a graph of absorbance versus concentration and determine the linear regression equation. This will be used to calculate the concentration of unknown samples.

-

Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a series of vials (perform in triplicate). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. b. Pipette a precise volume of the target solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C). b. Shake the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. b. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.

-

Sample Analysis: a. Carefully withdraw an aliquot from the clear supernatant of each vial. b. Immediately filter the aliquot using a syringe filter compatible with the solvent. This step is critical to remove any remaining micro-particulates. c. Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve. d. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at λ_max.

-

Data Calculation: a. Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. c. The resulting value is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of a chemical compound like this compound.

Caption: A flowchart of the experimental protocol for solubility determination.

References

The Rising Profile of Quinoline-Carbaldehydes: A Technical Guide to Their Diverse Therapeutic Applications

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The introduction of a carbaldehyde group to this privileged structure gives rise to quinoline-carbaldehyde derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. Recent research has illuminated their significant potential in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the burgeoning applications of novel quinoline-carbaldehyde compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols for their evaluation.

Anticancer Applications: Targeting Multiple Hallmarks of Cancer

Quinoline-carbaldehyde derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often targeting several key pathways involved in cancer progression.[1][2]

Mechanisms of Anticancer Activity

The anticancer effects of quinoline-carbaldehydes are attributed to several mechanisms, including:

-

Induction of Apoptosis: Many quinoline-carbaldehyde derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane and the activation of caspases.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G2/M phase.[3]

-

Inhibition of Kinases: Certain derivatives act as inhibitors of protein kinases, such as Src-Abl and multi-kinases, which are crucial for cancer cell signaling and survival.[4]

-

Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a validated target in cancer therapy.[2]

A simplified representation of a common apoptotic pathway induced by these compounds is illustrated below.

Apoptotic pathway induced by quinoline-carbaldehydes.

Quantitative Anticancer Data

The cytotoxic potential of various quinoline-carbaldehyde derivatives has been quantified using the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [4] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [4] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [4] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [1] |

| 7-chloro-4-quinolinylhydrazone derivatives | HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [1] |

| 7-chloro-4-quinolinylhydrazone derivatives | HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [1] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [5] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Quinoline-carbaldehyde derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the quinoline-carbaldehyde derivatives. Incubate for the desired exposure time (e.g., 48 or 72 hours).[5][9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.[5]

Workflow for the MTT cytotoxicity assay.

Antimicrobial Applications: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline-carbaldehyde derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11]

Mechanisms of Antimicrobial Activity

The antimicrobial action of these compounds is believed to involve:

-

Inhibition of DNA Gyrase: Similar to quinolone antibiotics, these derivatives may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell death.

-

Enzyme Inhibition: They may also inhibit other crucial microbial enzymes involved in metabolic pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-imidazolium hybrid 7b | Staphylococcus aureus | 2 | [10] |

| Quinoline-imidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [10] |

| Quinoline-imidazolium hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [10] |

| Quinoline-thiazole derivative 4h | Candida krusei | ≤0.06 | [12] |

| Quinoline-thiazole derivative 4m | Candida krusei | ≤0.06 | [12] |

| 2-Aryl-quinoline-3-carbaldehyde derivative 94a | Mycobacterium H37Rv | 1.6 | [13] |

| Novel quinolone hybrids 16, 17, 18 | Streptococcus pneumoniae | ≤0.008 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[15][16]

Materials:

-

Bacterial or fungal strains

-

Culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinoline-carbaldehyde derivatives

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute further to achieve the desired final inoculum concentration.[16]

-

Compound Dilution: Perform serial two-fold dilutions of the quinoline-carbaldehyde derivative in the culture broth directly in the microtiter plate.[15]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (broth only).[15]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16]

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Quinoline derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[17][18] Their neuroprotective effects are often attributed to their multi-target-directed ligand nature.[19]

Mechanisms of Neuroprotective Activity

The neuroprotective properties of quinoline-carbaldehydes are linked to:

-

Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in neuronal damage.[17]

-

Anti-inflammatory Effects: They can reduce the production of pro-inflammatory cytokines in the brain.[19]

-

Cholinesterase Inhibition: Some derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This action can improve cognitive function.[19]

-

Neuroprotection against Aβ-induced Toxicity: They have been shown to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[20][21]

Multi-target neuroprotective mechanisms.

Quantitative Neuroprotective Data

The neuroprotective and enzyme-inhibiting activities of these compounds are quantified by various metrics, including IC50 and EC50 values.

| Compound/Derivative | Target/Assay | Activity | Reference |

| Quinoline-O-carbamate 3f | eeAChE | IC50 = 1.3 µM | [19] |

| Quinoline-O-carbamate 3f | eqBuChE | IC50 = 0.81 µM | [19] |

| Copper(II) complex of H₂bqch | H₂O₂-induced toxicity in SH-SY5Y cells | EC50 = 80 nM | [20] |

| N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamide (H₂dqpyca) | Aβ peptide- and H₂O₂-induced toxicities in SH-SY5Y cells | Significant neuroprotection | [20] |

Experimental Protocol: Assessing Neuroprotection against Aβ-Induced Toxicity in PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are commonly used as an in vitro model to study neuronal differentiation and neurotoxicity.[22][23][24]

Materials:

-

PC12 cells

-

DMEM with 10% FBS

-

Amyloid-beta (Aβ) peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂)

-

Quinoline-carbaldehyde derivatives

-

MTT assay reagents

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture PC12 cells in DMEM. For some studies, cells are differentiated into a neuronal phenotype using Nerve Growth Factor (NGF).[24]

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the quinoline-carbaldehyde derivative for a specified period (e.g., 2 hours).[24]

-

Induction of Neurotoxicity: Add aggregated Aβ peptide to the cell culture to induce neurotoxicity and incubate for 24 hours.[22][24]

-

Assessment of Cell Viability: Evaluate the neuroprotective effect by measuring cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to Aβ treatment alone indicates a neuroprotective effect.[22][25]

Synthesis of Quinoline-Carbaldehydes

A prevalent and versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[26][27][28]

Experimental Protocol: Vilsmeier-Haack Reaction

This reaction involves the formylation of an activated aromatic compound, such as an acetanilide, using a Vilsmeier reagent (typically formed from DMF and POCl₃ or PCl₅).[26][27]

Reagents:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Ice

Procedure:

-

Formation of Vilsmeier Reagent: Cool DMF in an ice bath and slowly add POCl₃ or PCl₅ while stirring.[26]

-

Reaction with Acetanilide: Add the substituted acetanilide to the Vilsmeier reagent.

-

Heating: Heat the reaction mixture, typically at 60-90°C, for several hours.[26][27]

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[26]

The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a wide range of substituted quinoline-carbaldehydes, providing a rich library of compounds for biological screening.[29]

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Assessing Neuroprotective Agents for Aβ-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reversal of Beta-Amyloid-Induced Neurotoxicity in PC12 Cells by Curcumin, the Important Role of ROS-Mediated Signaling and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protective Effects of Pinostrobin on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ameliorating effects of aged garlic extracts against Aβ-induced neurotoxicity and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. ijsr.net [ijsr.net]

- 28. researchgate.net [researchgate.net]

- 29. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [ijsr.net]

Methodological & Application

Application Notes and Protocols for Primary Amine Labeling using 3-(2-Furoyl)quinoline-2-carbaldehyde (FQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Furoyl)quinoline-2-carbaldehyde (FQ), also known as FQCA, is a highly sensitive fluorogenic reagent used for the derivatization of primary amines.[1][2] This compound is intrinsically non-fluorescent but reacts with primary amines in the presence of a nucleophile, typically cyanide, to yield intensely fluorescent isoindole derivatives. This property makes FQ an excellent tool for the quantitative analysis of primary amines in various biological samples, including amino acids, peptides, and proteins. Its primary applications are in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection, offering detection limits at the nanomolar to picomolar level.[3]

Chemical Properties and Reaction Mechanism

FQ is a heterocyclic organic compound with a molecular formula of C₁₅H₉NO₃ and a molar mass of 251.24 g/mol .[1][4] The labeling reaction involves the formation of a fluorescent isoindole derivative from the reaction of FQ with a primary amine and a cyanide ion.

Key Properties of this compound (FQ)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉NO₃ | [1][4] |

| Molar Mass | 251.24 g/mol | [1][4] |

| Excitation Wavelength (λex) | ~480 nm | [1] |

| Emission Wavelength (λem) | ~600 nm | [1] |

| Solubility | Soluble in organic solvents like methanol and DMSO. Limited solubility in water. | [4] |

Reaction Mechanism

The reaction of FQ with a primary amine in the presence of cyanide proceeds as follows:

Caption: Reaction of FQ with a primary amine and cyanide.

Application: Protein Labeling for Capillary Electrophoresis (CE-SDS)

FQ is widely used for the sensitive detection of proteins in CE-SDS with LIF detection, achieving sensitivity comparable to silver staining.[1]

Quantitative Data for Protein Labeling

| Parameter | Value | Reference |

| Detection Limit | As low as 10 ng/mL for recombinant monoclonal antibodies (rMAbs) | |

| Labeling Efficiency | Varies between proteins (3% to 30% of available primary amines) | |

| Dye-to-Protein Molar Ratio (Non-reduced) | 50:1 | |

| Dye-to-Protein Molar Ratio (Reduced) | 10:1 | |

| Stability of Conjugate | Relatively stable; should be protected from light. |

Experimental Protocol: FQ Labeling of Proteins for CE-SDS

Materials:

-

This compound (FQ) stock solution (20 mM in DMSO)

-

Potassium cyanide (KCN) solution (30 mM in water) - EXTREME CAUTION: KCN is highly toxic.

-

Sodium phosphate buffer (pH 6.5 and 9.3)

-

Protein sample (e.g., monoclonal antibody)

-

1% SDS solution

-

Deionized water

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

If necessary, perform a buffer exchange to remove any primary amine-containing substances (e.g., Tris, histidine) from the protein sample.

-

-

FQ Working Solution Preparation:

-

Dilute the 20 mM FQ stock solution in deionized water to a final concentration of 2.5 mM.

-

-

Labeling Reaction (Non-Reduced):

-

In a microcentrifuge tube, combine the protein sample with sodium phosphate buffer (pH 6.5) to achieve a final protein concentration suitable for your application.

-

Add the 2.5 mM FQ working solution to achieve a dye-to-protein molar ratio of 50:1.

-

Add the 30 mM KCN solution.

-

Incubate the reaction mixture at 75°C for 5 minutes to facilitate denaturation and labeling.

-

-

Labeling Reaction (Reduced):

-

For reduced protein analysis, incubate the protein with a reducing agent (e.g., DTT) in sodium phosphate buffer (pH 9.3) prior to labeling.

-

Add the 2.5 mM FQ working solution to achieve a dye-to-protein molar ratio of 10:1.

-

Add the 30 mM KCN solution.

-

Incubate the reaction mixture at 75°C for 5 minutes.

-

-

Quenching the Reaction:

-

Stop the labeling reaction by adding 1% SDS solution to the reaction mixture.

-

-

Analysis:

-

The FQ-labeled protein sample is now ready for analysis by CE-SDS with LIF detection (Excitation: 488 nm, Emission: ~600 nm). No purification step is required to remove unreacted FQ as it is non-fluorescent.

-

Application: Amino Acid Analysis by HPLC

FQ can be used for the sensitive determination of amino acids in various samples. The resulting fluorescent derivatives can be separated and quantified by reversed-phase HPLC with fluorescence detection.

Experimental Protocol: FQ Labeling of Amino Acids for HPLC

Materials:

-

This compound (FQ) solution (e.g., 10 mM in methanol)

-

Potassium cyanide (KCN) solution (e.g., 20 mM in water) - EXTREME CAUTION: KCN is highly toxic.

-

Borate buffer (e.g., 0.1 M, pH 9.0)

-

Amino acid standards or sample hydrolysate

-

Methanol

-

Deionized water

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Prepare amino acid standards of known concentrations in deionized water or an appropriate buffer.

-

For protein samples, perform acid hydrolysis to obtain free amino acids and neutralize the hydrolysate.

-

-

Derivatization Reaction:

-

In a reaction vial, mix the amino acid sample/standard with borate buffer (pH 9.0).

-

Add the KCN solution.

-

Add the FQ solution. The final concentrations and molar excess of FQ and KCN should be optimized for the specific application. A molar excess of reagents is typically used.

-

Vortex the mixture and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 15-30 minutes). The reaction should be carried out in the dark to prevent photobleaching.

-

-

Stopping the Reaction:

-

The reaction can often be stopped by dilution with the HPLC mobile phase or by the addition of a quenching reagent if necessary.

-

-

Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the fluorescent derivatives using a fluorescence detector set to an excitation wavelength of ~480 nm and an emission wavelength of ~600 nm.

-

Quantify the amino acids by comparing their peak areas to those of the derivatized amino acid standards.

-

Quantitative Performance for Amino Acid Analysis

| Parameter | Typical Value Range |

| Linearity | Typically spans 2-3 orders of magnitude |

| Limit of Detection (LOD) | Low nanomolar to high picomolar range |

| Precision (RSD) | < 5% |

| Stability of Derivatives | Generally stable for several hours at room temperature, but should be analyzed promptly or stored at low temperatures. |

Experimental Workflow Visualization

The general workflow for primary amine labeling with FQ followed by analysis can be summarized in the following diagram:

Caption: General workflow for FQ labeling and analysis.

Conclusion

This compound (FQ) is a powerful fluorogenic reagent for the sensitive and quantitative analysis of primary amines. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize FQ for protein and amino acid analysis. The high sensitivity and compatibility with standard analytical techniques like HPLC and CE make FQ a valuable tool in proteomics, drug discovery, and various other fields of biological and chemical research. As with any chemical labeling procedure, optimization of reaction conditions is crucial to achieve the best results for a specific application.

References

- 1. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino acids determination using capillary electrophoresis with on-capillary derivatization and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Primary Amines with FQCA for Liquid Chromatography Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction